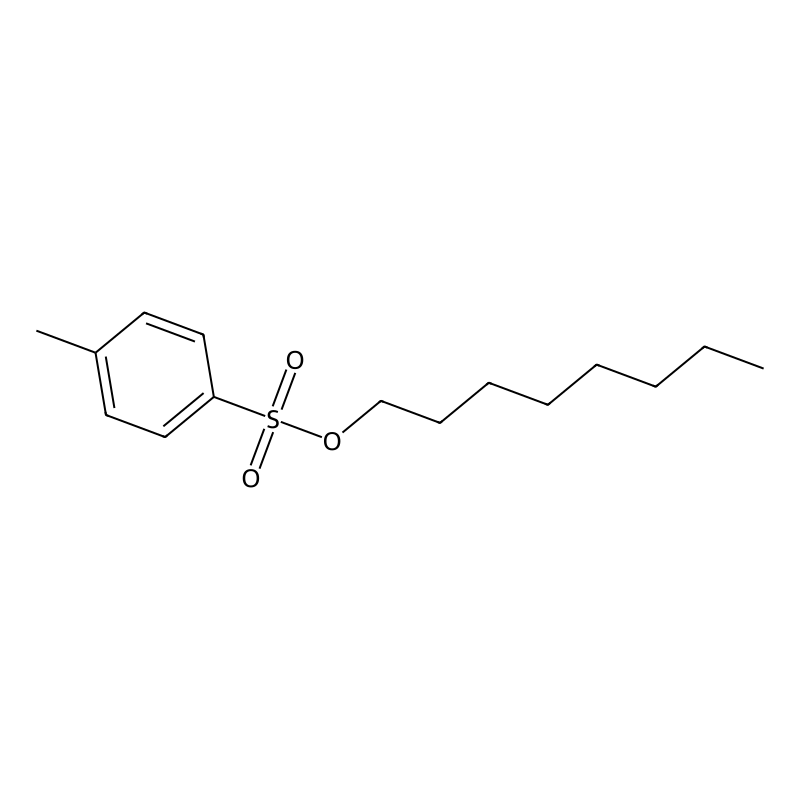

Octyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Octyl 4-methylbenzenesulfonate, also known as p-toluenesulfonic acid n-octyl ester, is an organic compound with the molecular formula C₁₅H₂₄O₃S. It features a sulfonate group attached to a 4-methylbenzene moiety (p-toluenesulfonate) and an octyl group, making it a versatile compound in various chemical applications. The structure includes a hydrophobic octyl chain and a polar sulfonate group, which enhances its solubility in organic solvents while maintaining some degree of water solubility due to the sulfonate functionality .

- Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, making it useful in synthetic organic chemistry.

- Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield p-toluenesulfonic acid and octanol.

- Esterification: It can react with alcohols to form new esters, expanding its utility in organic synthesis.

The synthesis of octyl 4-methylbenzenesulfonate typically involves the esterification of p-toluenesulfonic acid with octanol. The general steps include:

- Formation of the Sulfonate: p-Toluenesulfonic acid is reacted with an alcohol (n-octanol) in the presence of an acid catalyst.

- Purification: The resulting product is purified through distillation or chromatography to isolate the desired ester.

Alternative synthetic routes may involve the use of various coupling agents or solvents to optimize yield and purity .

Octyl 4-methylbenzenesulfonate finds applications in several fields:

- Surfactants: Used in detergents and cleaning products due to its emulsifying properties.

- Chemical Intermediates: Serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.

- Corrosion Inhibitors: Explored for use in formulations aimed at protecting metals from corrosion .

Studies on the interactions of octyl 4-methylbenzenesulfonate with biological systems suggest that it may influence cell membrane dynamics due to its amphiphilic nature. This property enables it to modulate membrane fluidity and permeability, potentially affecting cellular processes. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic applications .

Several compounds share structural similarities with octyl 4-methylbenzenesulfonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Decyl 4-methylbenzenesulfonate | Longer alkyl chain | Enhanced hydrophobicity compared to octyl variant |

| Butyl 4-methylbenzenesulfonate | Shorter alkyl chain | More soluble in water; lower viscosity |

| Nonyl 4-methylbenzenesulfonate | Intermediate alkyl chain | Balances hydrophobic and hydrophilic properties |

Each compound exhibits unique solubility characteristics and reactivity profiles based on the length of the alkyl chain, which influences their applications in various chemical processes .

Octyl 4-methylbenzenesulfonate is formally named as 4-methylbenzenesulfonic acid octyl ester. Its IUPAC name reflects the esterification of p-toluenesulfonic acid (4-methylbenzenesulfonic acid) with n-octanol. Key synonyms include:

| Nomenclature | CAS Registry Number | PubChem CID |

|---|---|---|

| Octyl 4-methylbenzenesulfonate | 3386-35-4 | 599296 |

| n-Octyl p-toluenesulfonate | 3386-35-4 | 599296 |

| p-Toluenesulfonic acid n-octyl ester | 3386-35-4 | 599296 |

These names highlight the compound’s structure: an octyl group (-C₈H₁₇) attached to a sulfonate ester derived from p-toluenesulfonic acid.

Historical Context of Sulfonate Ester Development

Sulfonate esters emerged as critical reagents in the early 20th century, particularly with the introduction of tosyl chloride (TsCl) by Kurt Hess and Robert Pfleger in 1933. Their work established sulfonate esters as superior leaving groups compared to halides, due to resonance stabilization of the developing negative charge during nucleophilic substitution.

The development of octyl 4-methylbenzenesulfonate aligns with broader trends in organosulfur chemistry, where sulfonate esters enable diverse transformations, such as:

- Alkylation: Introducing alkyl groups via SN2 mechanisms.

- Azidation: Converting alcohols to azides using sodium azide.

- Halogenation: Substituting sulfonate groups with halides (e.g., bromide).

Position in Contemporary Organosulfur Chemistry

Octyl 4-methylbenzenesulfonate occupies a niche as a sulfonic ester intermediate. Its applications span:

Esterification Pathways for Sulfonate Formation

The formation of Octyl 4-methylbenzenesulfonate can be achieved through several distinct esterification pathways, each offering unique advantages and mechanistic features. The most commonly employed methods include direct acid-catalyzed esterification, sulfonyl chloride-mediated reactions, and modern catalytic approaches utilizing Lewis acids or visible light activation [2].

Acid-Catalyzed Nucleophilic Substitution Mechanisms

The direct esterification of 4-methylbenzenesulfonic acid with 1-octanol represents the most straightforward synthetic approach. This transformation typically employs sulfuric acid as both catalyst and dehydrating agent, operating under elevated temperatures of 80-100°C for 6-12 hours . The mechanism proceeds through either SN1 or SN2 pathways, depending on the specific reaction conditions and substrate concentration.

Theoretical studies using density functional theory calculations at the B3LYP/aug-cc-pVTZ level have provided detailed insights into the mechanistic pathways [3]. Four alternative mechanisms have been identified for the benzenesulfonic acid plus methanol esterification reaction. The participation of pentacoordinate sulfur intermediates can be disregarded according to energy considerations, as these species exhibit prohibitively high activation barriers exceeding 35 kcal/mol [3] [4].

The SN1 pathway proceeds through a sulfonylium cation intermediate, identical to those formed from sulfonyl chlorides in the presence of Lewis acids [3]. This mechanism exhibits a relatively low activation barrier of approximately 15.2 kcal/mol, making it kinetically favorable under acidic conditions. The key intermediate ArSO₂⁺ cation forms through heterolytic cleavage of the sulfur-oxygen bond, followed by nucleophilic attack by the alcohol [4].

Alternatively, the SN2 pathway involves methyl transfer from protonated methanol to a sulfonate anion, similar to mechanisms proposed for methyl methanesulfonate reactions [3]. This pathway shows a moderate activation barrier of 22.8 kcal/mol and requires the presence of protonated alcohol species (ROH₂⁺) as the actual nucleophile [4].

The acid-catalyzed mechanism begins with protonation of the sulfonic acid carbonyl oxygen, significantly enhancing the electrophilicity of the sulfur center [5]. The alcohol then undergoes nucleophilic attack on the activated sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of water, facilitated by the acidic environment, yields the desired sulfonate ester [5] [6].

Kinetic studies have demonstrated that sulfonate ester formation rates are exclusively dependent upon concentrations of sulfonate anion and protonated alcohol present in solution [7]. Importantly, acids weaker than sulfonic acids, including phosphoric acid, are ineffective in protonating alcohol to catalyze measurable sulfonate ester formation, even when high concentrations of sulfonate anion are present and water is absent [7].

The reaction requires extreme conditions to promote sulfonate ester formation, necessitating both sulfonic acid and alcohol to be present in high concentrations with minimal water content [7]. This stringent requirement stems from the thermodynamic equilibrium favoring the hydrolysis products under normal aqueous conditions.

Azeotropic Distillation Techniques in Ester Synthesis

Azeotropic distillation serves as a crucial technique for enhancing esterification yields by continuous removal of water formed during the reaction [8] [9]. This approach shifts the equilibrium toward product formation and simultaneously purifies the sulfonic acid starting material by removing impurities such as benzenesulfonic acid and sulfuric acid [8].

The process typically employs toluene as the entraining agent, forming an azeotrope with water that boils at 84.1°C with 19.6% water content [10]. During azeotropic drying, the mixture is heated under reflux conditions, and the water-toluene azeotrope is continuously removed from the reaction vessel [8] [9].

Industrial applications often utilize more sophisticated entraining agents such as 1,1,1-trichloropentafluoropropane, which forms azeotropes with extremely low water content (1.2%) and high relative volatility (6.2) [11]. These fluorinated compounds offer superior dehydration efficiency and allow for energy-saving heat cascading between concentrating and azeotropic distillation columns [11].

The azeotropic distillation method offers several advantages beyond water removal. It enables the synthesis of high-purity sulfonate esters with minimal side product formation, particularly beneficial when preparing pharmaceutical intermediates where impurity control is critical [10]. The technique also facilitates the recovery and recycling of unreacted starting materials, improving overall process economics [12].

Advanced azeotropic distillation configurations incorporate multiple entrainers and pressure-swing operations to separate pressure-insensitive binary azeotropes [13]. The selection of appropriate entrainers depends on several factors including volatility, miscibility with organic compounds, chemical stability under process conditions, and environmental considerations [11].

Modern azeotropic distillation processes employ sophisticated control strategies to optimize product yield and purity [14]. These include temperature cascade control structures and composition-temperature cascade systems that respond effectively to feed flow rate and composition disturbances [13].

Catalytic Systems for Improved Yield and Selectivity

The development of efficient catalytic systems has revolutionized the synthesis of sulfonate esters, enabling reactions under milder conditions with enhanced selectivity and yield [15] [16]. Modern catalytic approaches encompass Lewis acid catalysis, transition metal catalysis, and organocatalytic methods, each offering distinct advantages for specific synthetic applications.

Copper-based catalytic systems have emerged as particularly effective for sulfonate ester synthesis [15] [17]. Copper(I) iodide, employed at 10 mol% loading, facilitates visible-light-induced multicomponent reactions of arylazo sulfones, alcohols, and sulfur dioxide surrogates such as DABSO [15]. This methodology provides access to a wide range of sulfonic esters with high yields (70-85%) under remarkably mild conditions at room temperature [15].

The copper-catalyzed process operates through a radical mechanism initiated by visible light irradiation [15]. Blue LED illumination at room temperature for 4 hours promotes the formation of aryl radical intermediates from arylazo sulfones, which subsequently react with sulfur dioxide and alcohols to generate the desired sulfonate esters [15]. The reaction tolerates various functional groups and provides excellent chemoselectivity.

Calcium triflimide [Ca(NTf₂)₂] represents another highly effective catalytic system for sulfonate ester formation through sulfur fluoride exchange (SuFEx) chemistry [16] [18]. This Lewis acid activates sulfonyl fluorides toward nucleophilic addition by amines and alcohols, enabling sulfonate ester synthesis with yields ranging from 71-99% [16] [18]. The methodology demonstrates broad functional group tolerance and operates under ambient conditions in t-amyl alcohol solvent [18].

Lewis acid-catalyzed SuFEx reactions proceed through coordination of the metal center to the sulfonyl fluoride, enhancing the electrophilicity of the sulfur atom [16]. Mechanistic studies suggest that silicon atoms effectively capture fluoride ions, freeing the Lewis acid catalyst for continued catalytic turnover [16]. This represents the first example of truly catalytic SuFEx reactions, as previous methods required stoichiometric amounts of expensive calcium salts.

Iron(III) triflate has demonstrated exceptional catalytic activity for alcohol dehydration and sulfonate ester formation [19]. With catalyst loadings as low as 0.5 mol%, Fe(OTf)₃ converts secondary alcohols to their corresponding products with yields of 71-93% at 150°C [19]. The high oxophilicity of iron (409 kJ/mol) and significant Lewis acidity (11.18 × 10⁻⁶ pm⁻³) contribute to its excellent catalytic performance [19].

N-heterocyclic carbene (NHC) catalysis provides a silicon-free alternative for SuFEx reactions [20]. Under the catalysis of 10 mol% NHC, phenols and alcohols react with sulfonyl fluorides to afford sulfonate esters in 49-99% yields [20]. The mechanism involves NHCs acting as carbon-centered Brønsted bases, catalyzing the SuFEx reactions through hydrogen bonding with phenols or alcohols [20].

Ionic liquid brush catalysts offer unique advantages for sulfonate ester synthesis in aqueous media [21]. These heterogeneous catalysts facilitate the reaction between p-toluenesulfonyl chloride and alcohols with high efficiency (91% yield for octyl p-toluenesulfonate), using water as the solvent and enabling catalyst recycling [21]. The ionic liquid brush combines the benefits of homogeneous and heterogeneous catalysis, providing high activity while allowing easy product separation.

Transition metal triflate catalysts demonstrate remarkable efficiency in converting alcohols to sulfonate esters under solvent-free conditions [19]. The catalytic activity correlates directly with the oxophilicity and Lewis acidity of the metal center. Hafnium(IV) triflate exhibits the highest activity with a conversion rate of 2.76 mmol/h, three times higher than Fe(OTf)₃ [19].

Recent developments in visible-light-induced catalysis have expanded the scope of sulfonate ester synthesis [22]. Using arylazo sulfones as radical precursors, copper catalysts facilitate multicomponent reactions that yield sulfonic esters with high efficiency under mild photoredox conditions [22]. This approach eliminates the need for harsh reagents and enables the synthesis of complex sulfonate structures with excellent functional group tolerance.

Purification Strategies and Challenges

The purification of Octyl 4-methylbenzenesulfonate presents unique challenges due to its amphiphilic nature, combining a hydrophobic octyl chain with a polar sulfonate group [23]. Traditional chromatographic methods often prove inadequate due to the compound's ionic character and tendency to form strong interactions with stationary phases [23].

Crystallization represents the most commonly employed purification strategy for sulfonate esters, offering high purity (95-99%) when properly optimized [24]. The selection of appropriate solvents is critical, as the compound must maintain solubility during dissolution while precipitating selectively during cooling or anti-solvent addition [24]. Ethanol, methanol, and toluene serve as effective crystallization solvents, with binary mixtures often providing superior results [25].

The crystallization process frequently encounters challenges related to co-crystallization of impurities, particularly inorganic salts and residual starting materials [24]. Optical resolution through diastereomeric salt formation has proven effective for separating enantiomeric sulfonate derivatives, utilizing chiral auxiliaries such as phenylglycinol to achieve high enantiomeric excess (>99.9%) [24].

Azeotropic drying following crystallization enhances product purity by removing trace water and volatile impurities [9]. This technique achieves purities of 98-99.5% with good recovery yields (85-95%), making it particularly suitable for pharmaceutical applications where stringent purity requirements must be met [9] [26].

Ion-exchange chromatography provides an alternative purification strategy particularly well-suited for ionic sulfonate compounds [27] [28]. High-performance liquid chromatography coupled with mass spectrometry enables both purification and analytical characterization of sulfonate esters [27]. The methodology utilizes ammonium acetate buffers that do not significantly impair mass spectrometric analysis, allowing for simultaneous purification and structural confirmation [27].

Gel permeation chromatography offers an efficient preparative method for separating and purifying polar mixtures of sulfonic acid derivatives [28] [29]. This technique successfully separates materials with similar charges using inexpensive apparatus and water as the eluent [28]. The method demonstrates quantitative recovery and broad applicability to other anionic separations [29].

Liquid-liquid extraction employs the differential solubility of sulfonate esters in polar and non-polar solvents [30]. The process typically utilizes isopropanol-water mixtures (50:50 by volume) for dissolution, followed by extraction with n-pentane to remove mineral oil impurities [30]. Multiple extraction and back-extraction cycles improve separation efficiency, though emulsion formation can complicate phase separation [30].

Precipitation methods utilize salting-out effects with inorganic salts such as sodium chloride, sodium sulfate, or metallic salts [31]. These techniques show moderate selectivity (70-90% purity) with variable recovery yields (50-75%), making them more suitable for preliminary purification steps rather than final product isolation [31].

Modern purification strategies increasingly incorporate multiple complementary techniques in sequence [32]. A typical purification protocol might begin with precipitation to remove gross impurities, followed by liquid-liquid extraction for intermediate purification, and concluded with crystallization or chromatography for final polishing [32].

The control of sulfonate ester formation during purification has gained increased attention from regulatory authorities, particularly in pharmaceutical applications [32]. Scientific understanding of reaction mechanisms enables the implementation of simple process controls that effectively eliminate unwanted ester formation during purification [7] [32].

Advanced analytical techniques facilitate the monitoring and optimization of purification processes [33]. Liquid chromatography coupled with tandem mass spectrometry enables rapid simultaneous determination of sulfonate ester impurities at extremely low detection limits (2-4 ng/mL) [33]. Atmospheric pressure chemical ionization provides superior sensitivity compared to electrospray ionization for these applications [33].

The development of novel purification materials continues to advance the field [34]. Covalent protection strategies enable the preparation of sulfonic acid functional materials that can be subsequently deprotected to yield high-purity products [34]. These approaches prove particularly valuable for preparing materials with controlled degrees of sulfonation [34].

Environmental considerations increasingly influence purification strategy selection [31]. Solvent-free and aqueous-based purification methods gain preference over traditional organic solvent-intensive approaches [31]. The development of recyclable catalysts and recoverable purification agents supports more sustainable manufacturing processes [21].

Process analytical technology enables real-time monitoring and control of purification operations [35]. Artificial intelligence techniques and response surface methodology optimize purification parameters, achieving maximum product yield and purity while minimizing processing time and solvent consumption [35] [36].

The integration of purification with synthesis continues to evolve, with one-pot methodologies that combine reaction and purification steps [37]. These approaches reduce overall processing time, minimize intermediate handling, and improve overall process efficiency while maintaining product quality standards [37].

Quality control strategies emphasize the prevention of impurity formation rather than their subsequent removal [7]. Understanding the fundamental mechanisms of sulfonate ester formation enables the design of process conditions that inherently minimize impurity generation, reducing the burden on downstream purification operations [7] [32].

Future developments in purification technology focus on continuous processing methods that integrate synthesis and purification operations [14]. These approaches promise improved efficiency, reduced environmental impact, and enhanced process control compared to traditional batch-wise operations [14].

The optimization of purification strategies requires careful consideration of multiple factors including product specifications, regulatory requirements, environmental impact, and economic constraints [32]. A science-based approach that considers reaction mechanisms and thermodynamics enables the selection of the most appropriate purification strategy for each specific application [7] [32].

Modern purification facilities increasingly incorporate advanced automation and process control systems that enable precise manipulation of operating parameters [35]. These systems utilize real-time analytical feedback to optimize purification performance and ensure consistent product quality [35] [36].

The development of specialized chromatographic materials designed specifically for sulfonate ester purification continues to advance [23]. These materials incorporate ionic interactions, size exclusion, and hydrophobic effects to achieve superior separation performance compared to traditional stationary phases [23].

Risk assessment methodologies guide the selection of purification strategies, particularly for pharmaceutical applications where patient safety considerations are paramount [32]. These approaches evaluate potential impurity formation pathways and implement appropriate controls to ensure product safety and efficacy [7] [32].

The economic optimization of purification processes balances product quality requirements against processing costs [31]. Life cycle assessment methodologies evaluate the environmental impact of different purification approaches, supporting the selection of more sustainable processing options [31].

Training and education programs ensure that process operators understand the fundamental principles underlying purification operations [32]. This knowledge enables effective troubleshooting and process optimization while maintaining safety and quality standards [32].

The continuous improvement of purification strategies relies on the systematic collection and analysis of process performance data [35]. Statistical analysis and machine learning techniques identify optimization opportunities and predict process performance under different operating conditions [35] [36].

Regulatory compliance requirements significantly influence purification strategy design, particularly for pharmaceutical and food applications [32]. These requirements specify maximum allowable impurity levels and mandate the use of validated analytical methods for impurity detection and quantification [33].

The development of green chemistry approaches to purification emphasizes the use of environmentally benign solvents and processes [20]. These methodologies reduce environmental impact while maintaining or improving purification performance compared to traditional approaches [20].

Collaborative research between academic institutions and industrial organizations accelerates the development of improved purification technologies [38]. These partnerships combine fundamental research capabilities with practical application experience to address real-world purification challenges [38].

The standardization of purification protocols facilitates technology transfer and ensures consistent results across different manufacturing facilities [26]. These standards specify critical process parameters, analytical methods, and quality acceptance criteria [26].

Investment in advanced purification equipment and technologies requires careful economic analysis to justify capital expenditures [31]. Return on investment calculations consider factors such as improved product quality, reduced processing time, enhanced yield, and lower operating costs [31].

XLogP3

Explore Compound Types